molecular formula C13H15BrN2O B4000834 1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole

1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole

Cat. No.: B4000834
M. Wt: 295.17 g/mol
InChI Key: JFPOXFWMSGEJFE-UHFFFAOYSA-N
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Description

1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.03678 g/mol and the complexity rating of the compound is 228. The solubility of this chemical has been described as 30.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Host for Anions

Imidazole containing bisphenol derivatives, including structures similar to 1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole, have been structurally characterized and found to be versatile hosts for anions. Their crystal packing is assisted by electrostatic and weak interactions, highlighting their potential in the development of anion recognition materials and sensors (Nath & Baruah, 2012).

Corrosion Inhibition

New imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrate significant corrosion inhibition efficiency, suggesting their application in protecting metals from corrosion, which is crucial for industrial maintenance (Prashanth et al., 2021).

Antifungal Activity

A new class of 1,2-disubstituted propenones, related to imidazole compounds, was prepared and showed potent antifungal activity. This suggests the potential use of imidazole derivatives in developing new antifungal agents, providing an alternative to existing treatments (Ogata et al., 1987).

Radical Cation Stabilization

A study on a phenol–imidazole pro-ligand revealed its ability to undergo reversible one-electron oxidation to generate a corresponding radical cation. This property is significant for the development of redox-active materials in electronics and catalysis, where stable radical species play a crucial role (Bénisvy et al., 2003).

CO2 Capture

An ionic liquid incorporating a cation with an appended imidazole group has been shown to react reversibly with CO2, effectively capturing and sequestering the gas. This development is promising for environmental applications, particularly in carbon capture technologies to mitigate greenhouse gas emissions (Bates et al., 2002).

Properties

IUPAC Name

1-[3-(2-bromo-4-methylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-11-3-4-13(12(14)9-11)17-8-2-6-16-7-5-15-10-16/h3-5,7,9-10H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPOXFWMSGEJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.